![molecular formula C14H19F2NO4S B2965758 3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2320898-97-1](/img/structure/B2965758.png)
3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide, commonly known as DFN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
科学的研究の応用
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides, including compounds with substitutions similar to the structure of interest, has been synthesized and evaluated for their potential in inhibiting carbonic anhydrase (CA), which plays a crucial role in various physiological processes. These compounds have shown interesting cytotoxic activities, indicating their potential for further anti-tumor activity studies. Such sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, which are significant for exploring new therapeutic agents for cancer treatment (Gul et al., 2016).
Photodynamic Therapy Applications
Research into novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated these compounds' potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, essential for effective Type II mechanisms in photodynamic cancer therapy (Pişkin et al., 2020).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides, with structural similarities to the compound of interest, have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury, offering insights into potential treatments for neurological conditions (Röver et al., 1997).
Synthesis and COX-2 Inhibition
Studies on the synthesis of benzenesulfonamide derivatives and their selective inhibition of cyclooxygenase-2 (COX-2) have led to the identification of compounds with significant therapeutic potential. The introduction of fluorine atoms has notably increased COX1/COX-2 selectivity, aiding in the development of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
作用機序
Target of Action
The primary target of 3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with its target kinase, potentially altering its activity and disrupting the map kinase signal transduction pathway .
Biochemical Pathways
The compound affects the MAP kinase signal transduction pathway, which has downstream effects on cellular processes such as cell growth, differentiation, and programmed cell death . The disruption of this pathway can lead to various cellular responses, depending on the specific context and environment.
Result of Action
The molecular and cellular effects of 3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide’s action depend on the specific cellular context and the status of the MAP kinase signal transduction pathway. By interacting with the Dual specificity mitogen-activated protein kinase kinase 1, the compound can potentially influence cell growth, differentiation, and apoptosis .
特性
IUPAC Name |
3,4-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-12-4-3-11(9-13(12)16)22(19,20)17-10-14(21-8-7-18)5-1-2-6-14/h3-4,9,17-18H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVYBAHIJWRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。